molecular formula C22H21NO4S B4265133 methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate

methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate

Cat. No. B4265133
M. Wt: 395.5 g/mol
InChI Key: OWYVRUWHMOAZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-2, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. The compound has also been shown to exhibit anti-inflammatory effects, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a promising candidate for the development of therapeutic agents for various diseases. However, one of the main limitations of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate. One area of research could focus on the development of novel synthetic methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific signaling pathways and molecular targets that are modulated by the compound. This could lead to the development of more specific and effective therapeutic agents for various diseases. Additionally, further studies could investigate the potential of the compound as a diagnostic tool for the detection and monitoring of various diseases.

Scientific Research Applications

Methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-14(15-7-5-4-6-8-15)19-13-18(22(25)27-3)21(28-19)23-20(24)16-9-11-17(26-2)12-10-16/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYVRUWHMOAZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate
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methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate
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methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate
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methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate
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methyl 2-[(4-methoxybenzoyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate

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